2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
Overview
Description
“2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid” is a compound that contains a pyrazole ring. Pyrazole is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . Pyrazoles are reported to possess a wide range of biological activities such as anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, anti-viral, angiotensin converting enzyme (ACE) inhibitory, neuroprotective, cholecystokinin-1 receptor antagonist, and estrogen receptor (ER) ligand activity .
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of 1H-pyrazole derivatives, including those related to 2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid, have been a subject of research, focusing on their structural and spectral properties. These studies involve experimental and theoretical approaches to understand the compound's characteristics (İ. Yıldırım, F. Kandemirli, Y. Akçamur, 2005; S. Viveka, G. Vasantha, Dinesha, S. Naveen, N. K. Lokanath, G. K. Nagaraja, 2016).
Chemical Reactions and Transformations
- Research on the reactions of 4-phenyl-1,2,4-triazoline-3,5-dione with 2-pyrazolines has shown the formation of substituted pyrazolines and their conversion into cyclopropanes, which is relevant for understanding the chemical behavior of related cyclopropane-carboxylic acids (R. Novikov, V. A. Korolev, Yu V Tomilov, 2011).
Antimicrobial Applications
- Derivatives of 1H-pyrazole, like those structurally related to this compound, have been studied for their antimicrobial activities. The synthesis of Schiff bases from chitosan and heteroaryl pyrazole derivatives demonstrated varied antimicrobial effects against a range of pathogens, highlighting their potential in antimicrobial research (A. Hamed, Ismail A. Abdelhamid, G. Saad, N. A. Elkady, M. Elsabee, 2020).
Metal Complexes and Materials Science
- The synthesis of metal complexes using phenyl substituted pyrazole carboxylic acids, including structures related to this compound, has led to the creation of new materials with diverse frameworks. These complexes exhibit a range of structural motifs from 0D to 3D frameworks and are of interest for their potential applications in materials science (Yunnan Gong, Chong-Bo Liu, Hui-Liang Wen, L. Yan, Zhi-Qiang Xiong, L. Ding, 2011).
Safety and Hazards
Future Directions
Pyrazoles and their derivatives have been the focus of many research studies due to their wide range of biological activities. Future research may focus on the synthesis of new pyrazole derivatives, including “2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid”, and the exploration of their potential biological activities .
Mechanism of Action
Target of Action
The compound belongs to the class of pyrazoles, which are known to interact with various biological targets. For instance, some pyrazoles have been found to interact with enzymes, receptors, and ion channels .
Mode of Action
The exact mode of action would depend on the specific target. Generally, pyrazoles can bind to their targets and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Pyrazoles have been implicated in a variety of pathways, including inflammatory response, signal transduction, and metabolic processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Pyrazoles, in general, are known for their good bioavailability and metabolic stability .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. Some pyrazoles have been found to exhibit anti-inflammatory, antiviral, and anticancer activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, certain pyrazoles are known to be stable under normal physiological conditions .
Biochemical Analysis
Biochemical Properties
2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . Additionally, it binds to specific proteins that modulate cellular signaling pathways, thereby influencing various cellular processes .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby reducing inflammation . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of COX enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound has shown stability and minimal degradation under standard laboratory conditions . Long-term studies have indicated that it maintains its efficacy in reducing inflammation and modulating cellular functions over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it effectively reduces inflammation and modulates cellular functions without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a dosage range within which the compound is both effective and safe .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes biotransformation, leading to the formation of various metabolites that may also exhibit biological activity . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects . The compound’s distribution is influenced by factors such as its lipophilicity and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to its site of action . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
2-(1-phenylpyrazol-4-yl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)12-6-11(12)9-7-14-15(8-9)10-4-2-1-3-5-10/h1-5,7-8,11-12H,6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUXUHQNXUDJEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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